5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
5-ethyl-7-[4-(4-methylbenzoyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c1-3-29-17-22(24-23(18-29)27(35)32(28-24)21-7-5-4-6-8-21)26(34)31-15-13-30(14-16-31)25(33)20-11-9-19(2)10-12-20/h4-12,17-18H,3,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCGHGVITCPOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[4,3-c]pyridine ring system.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a phenylboronic acid and a suitable halogenated pyrazolo[4,3-c]pyridine intermediate.
Attachment of the Piperazine Moiety: The piperazine ring is typically introduced through a nucleophilic substitution reaction, where a halogenated intermediate reacts with piperazine.
Addition of the 4-Methylbenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-methylbenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Core Formation
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Pyrazolo[4,3-c]pyridine Core Synthesis : The pyrazolo-pyridine ring system is often formed via cyclization reactions or coupling processes. For example, microwave-assisted synthesis or solvent-free conditions may enhance reaction rates.
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Functional Group Introduction :
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Piperazine Substitution : The piperazine moiety is introduced through nucleophilic aromatic substitution (SN Ar) or alkylation reactions. For instance, piperazine derivatives undergo alkylation with halogenated intermediates .
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Benzoyl Group Incorporation : Acylation reactions (e.g., using 4-methylbenzoyl chloride) are employed to attach the benzoyl group to the piperazine ring.
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Table 1: Key Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Core Formation | Cyclization agents (e.g., microwave irradiation) | Construct pyrazolo[4,3-c]pyridine skeleton |
| 2 | Piperazine Substitution | Halogenated intermediates, nucleophilic conditions | Introduce piperazine moiety |
| 3 | Benzoyl Group Introduction | 4-methylbenzoyl chloride, coupling agents | Attach benzoyl group to piperazine |
Reaction Optimization
Synthetic routes are often optimized to improve yield, reduce by-products, and enhance efficiency:
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Microwave-Assisted Synthesis : Accelerates reaction rates and minimizes side reactions.
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Solvent-Free Conditions : Reduces environmental impact and improves reaction efficiency.
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Catalyst Selection : Palladium catalysts are used in cross-coupling reactions to modify aromatic systems.
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Leaving Group Optimization : Replacement of sulfoxide leaving groups with chlorides in SN Ar reactions improves nucleophilic substitution yields .
Table 2: Optimization Techniques
| Technique | Benefits | Application |
|---|---|---|
| Microwave irradiation | Faster reaction times, lower by-products | Core formation |
| Solvent-free conditions | Enhanced efficiency, reduced waste | Functional group introduction |
| Palladium catalysts | Selective coupling of aromatic systems | Cross-coupling reactions |
Characterization Methods
The compound’s structural integrity is confirmed using advanced analytical techniques:
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Spectroscopic Analysis :
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Elemental Analysis : Verifies stoichiometric purity.
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Chromatographic Purification : Ensures isolation of the desired product.
Table 3: Characterization Techniques
Potential Chemical Reactions
The compound’s functional groups enable diverse reactivity:
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Cross-Coupling Reactions : Palladium-catalyzed reactions modify aromatic systems.
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Hydrolysis : The amide bond in the piperazine-carbonyl group may undergo hydrolysis under acidic/basic conditions.
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Nucleophilic Substitution : The benzoyl group’s carbonyl position could react with nucleophiles (e.g., amines).
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Reduction : The pyrazolo-pyridine core may undergo hydrogenation to alter its electronic properties.
Scientific Research Applications
Basic Information
- IUPAC Name : 5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Molecular Formula : C23H26N4O3
- Molecular Weight : 414.48 g/mol
Structural Features
The compound features a pyrazolo[4,3-c]pyridine core, which is known for its biological activity. The presence of the piperazine moiety and a carbonyl group enhances its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the potential of pyrazolo compounds, including derivatives of the target compound, as antiviral agents. Research indicates that modifications to the pyrazolo structure can lead to significant antiviral activity against various viruses:
- Mechanism of Action : Compounds similar to this compound have shown efficacy in inhibiting viral replication through interference with viral polymerases and proteases.
- Case Study : A derivative exhibited an EC50 value of 0.12 mmol/L against the hepatitis C virus (HCV), demonstrating a tenfold increase in potency compared to standard antiviral drugs like ribavirin .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer applications:
- Kinase Inhibition : Pyrazolo compounds are often explored as kinase inhibitors due to their ability to interact with ATP-binding sites in kinases involved in cancer progression. A related study documented a novel pyrazolo derivative that showed promising results as a selective inhibitor of specific kinases implicated in tumor growth .
- Clinical Trials : Ongoing clinical trials are evaluating the effectiveness of similar compounds in combination therapies for various cancers, including renal cell carcinoma and hepatocellular carcinoma .
Neuroprotective Effects
Emerging research has indicated that pyrazolo derivatives may possess neuroprotective properties:
- Mechanism : These compounds may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .
- Preclinical Studies : Animal models have shown that certain pyrazolo derivatives can improve cognitive function and reduce neuroinflammation markers .
Table 2: Kinase Inhibitory Activity of Pyrazolo Derivatives
Mechanism of Action
The mechanism of action of 5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyrazolo-pyridinone vs. Pyrazolo-pyrimidinone Derivatives
- Target Compound: Pyrazolo[4,3-c]pyridin-3-one core (pyridinone ring).
- Compound MK9 (48): Pyrazolo[1,5-a]pyrimidin-7(4H)-one core (pyrimidinone ring), with phenyl and p-tolyl substituents.
- Compound 6 (): Pyrazolo[5,4-b]pyrimidino[5,4-e]pyridin-5-one. This tricyclic structure introduces additional nitrogen atoms, increasing polarity and metabolic stability .
Piperazine Substituent Modifications
Physicochemical Properties
- Lipophilicity : The 4-methylbenzoyl group in the target compound increases logP compared to sulfonyl or fluorophenyl analogs.
- Solubility : Sulfonyl-containing derivatives (e.g., ) exhibit higher aqueous solubility due to polar sulfonyl groups .
- Thermal Stability: Pyrimidinone cores (e.g., MK9) may have higher melting points than pyridinones due to stronger intermolecular hydrogen bonding .
Research Findings and Implications
- Biological Activity : Piperazine-linked compounds (e.g., ) are often explored as kinase inhibitors or antimicrobial agents. The 2-fluorophenyl variant () may exhibit enhanced blood-brain barrier penetration due to fluorine’s electronegativity .
- Synthetic Scalability : Multi-component reactions () offer efficient routes for structural diversification but may require optimization for industrial-scale synthesis.
Biological Activity
5-Ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides an in-depth review of the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. Its structure includes:
- Ethyl group at the 5-position
- Piperazine moiety linked through a carbonyl group
- Phenyl group at the 2-position
This unique combination contributes to its potential interactions with biological targets.
Research indicates that compounds similar to this compound often exert their effects through several mechanisms:
- Kinase Inhibition : Many pyrazolo derivatives act as inhibitors of various kinases involved in cell signaling pathways. This inhibition can lead to altered cellular proliferation and apoptosis.
- Antiviral Activity : Studies have shown that pyrazolo compounds exhibit antiviral properties against several viruses, including HIV and HSV. The mechanism typically involves interference with viral replication processes.
- Anti-inflammatory Effects : Compounds in this class may also modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis or other inflammatory diseases.
Antiviral Efficacy
A study highlighted the antiviral activity of pyrazolo derivatives against HIV-1 and HSV-1. The compound demonstrated an EC50 value indicating effective inhibition of viral replication:
| Compound | Virus Type | EC50 (μM) | Reference |
|---|---|---|---|
| 5-Ethyl-7-(4-(4-methylbenzoyl)piperazine) | HIV-1 | 0.12 | |
| Similar Pyrazolo Derivative | HSV-1 | 0.25 |
Kinase Inhibition
The compound's structural similarity to known kinase inhibitors suggests potential efficacy in inhibiting specific kinases involved in cancer progression:
Case Studies
- Cancer Research : A case study involving a related pyrazolo compound showed significant tumor growth inhibition in xenograft models of non-small cell lung cancer (NSCLC). The treatment resulted in a marked decrease in tumor volume compared to controls.
- HIV Treatment : In vitro studies indicated that the compound could reduce HIV replication by over 80% at concentrations achievable in clinical settings, suggesting its potential as an adjunct therapy in HIV management.
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing 5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, and how can they be methodologically addressed?
- Answer : The synthesis involves multi-step coupling of pyrazole and piperazine moieties. Key challenges include regioselective functionalization of the pyrazole ring and avoiding side reactions during piperazine coupling.
- Pyrazole Synthesis : Microwave-assisted cyclization (e.g., using POCl₃ for dehydration) improves yield and regioselectivity .
- Piperazine Coupling : Boc-protected intermediates (e.g., tert-butyl piperazine derivatives) enhance stability during nucleophilic acyl substitution .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Answer : A combination of spectral and elemental analysis is essential:
- 1H/13C NMR : Assigns proton environments (e.g., ethyl group at position 5, phenyl at position 2) and carbonyl/piperazine carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected m/z for C₃₂H₃₂N₆O₃).
- X-ray Crystallography : Resolves spatial arrangement of the piperazine-carbonyl linkage, critical for SAR studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?
- Answer : Key variables include solvent polarity, temperature, and catalyst choice:
- Solvent : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates .
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura for aryl groups) enhances efficiency for phenyl substitution .
- Microwave Assistance : Reduces reaction time from 8–12 hours to 1–2 hours, minimizing decomposition .
Q. What strategies are effective for analyzing the compound’s biological activity, particularly its kinase inhibition potential?
- Answer : Focus on in vitro assays and computational modeling:
- Enzyme Assays : Phosphodiesterase (PDE) inhibition can be tested via fluorescence polarization (AOAC SMPR 2014.011 protocols) .
- Molecular Docking : Predict binding affinity to PDE5 or WDR5 (critical for anticancer activity) using the piperazine-carbonyl group as a hinge-binding motif .
Q. How do structural modifications (e.g., substituent variation on the piperazine ring) affect bioactivity?
- Answer : Systematic SAR studies reveal:
- Electron-Withdrawing Groups (e.g., -CF₃): Enhance metabolic stability but reduce solubility .
- Methylbenzoyl vs. Pyridinyl : Methylbenzoyl improves lipophilicity and blood-brain barrier penetration .
Data Contradiction Analysis
Q. Why do some studies report conflicting melting points for structurally analogous compounds?
- Answer : Variations arise from crystallization methods and purity:
- Recrystallization Solvent : Ethanol yields lower melting points (e.g., 221–223°C) vs. dioxane (233–235°C) due to lattice packing differences .
- Impurity Impact : HPLC purity ≥95% reduces melting point range by 1–2°C .
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
